1-benzyl-3-iodo-1H-indazole
Overview
Description
1-Benzyl-3-iodo-1H-indazole is a chemical compound with the linear formula C14H11IN2 . It has a molecular weight of 334.16 . The compound is solid in its physical form and should be stored at 4°C, protected from light .
Synthesis Analysis
The synthesis of 1H-indazole, which is the core structure of this compound, has been studied extensively . A practical synthesis method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method has been developed using 2-fluoro and 2-hydroxyl benzaldehyde . A novel mechanism related to the synthesis of indazole has been proposed, which involves a hydrogen bond propelled mechanism .Molecular Structure Analysis
The molecular structure of this compound is defined by its InChI code: 1S/C14H11IN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 .Chemical Reactions Analysis
The chemical reactions involving 1H-indazole have been explored in various studies . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .It should be stored at a temperature of 4°C and protected from light .
Scientific Research Applications
Activation of Nitric Oxide Receptor
1-Benzyl-3-iodo-1H-indazole has been identified as a potent activator of the nitric oxide receptor, soluble guanylate cyclase. This discovery emerged from a structure-activity relationship study, highlighting the significance of the indazole C-3 dimethylaminopropyloxy substituent for enzyme activity. Derivatives of this compound, particularly aryl-substituted pyrazoles, demonstrated potent activation of soluble guanylate cyclase and notable inhibition of platelet aggregation, underscoring their potential therapeutic application in cardiovascular diseases (Selwood et al., 2001).
Antispermatogenic Agents
The compound and its derivatives have been researched for their effects on testicular weight and spermatogenesis. Certain halogenated 1-benzylindazole-3-carboxylic acids, closely related to this compound, demonstrated potent antispermatogenic activity, marking a potential application in reproductive health and contraception (Corsi & Palazzo, 1976).
Anti-Cancer Properties
A study synthesized derivatives of this compound and tested them for their differentiation and proliferation on various cancer cell lines. Some compounds exhibited selective antiproliferatory activities, suggesting that these derivatives could be promising candidates for developing new cancer therapies (郭瓊文, 2006).
Potential in Antiproliferative Agents
1H-Benzo[f]indazole-4,9-dione derivatives, closely related to this compound, were evaluated for their antiproliferative activity on cancer cell lines. These compounds showed significant antiproliferative activity, suggesting their potential as new anticancer agents (Molinari et al., 2015).
Inhibition of Sodium Nitroprusside-Induced Apoptosis
Derivatives of this compound were explored as antiapoptotic agents for the treatment of sepsis and septic shock. They effectively inhibited sodium nitroprusside-induced apoptosis in vascular smooth muscle cells, highlighting their therapeutic potential in treating sepsis-related complications (Lien et al., 2002).
Antiplatelet Activity
This compound analogues were synthesized and screened for their antiplatelet activity. The structural modifications led to compounds with potent activation of soluble guanylate cyclase and inhibition of phosphodiesterase 5, suggesting their potential in treating cardiovascular diseases (Lee et al., 2001).
Anti-Angiogenic Activity
A series of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles, closely related to this compound, were synthesized and evaluated for their anti-angiogenic activity. Several of these compounds demonstrated more prominent activity than their parent compounds, indicating their potential as novel anti-angiogenic agents for therapeutic use (Huang et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 1-benzyl-3-iodo-1h-indazole, have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ . This suggests that this compound may interact with similar targets.
Mode of Action
It’s known that indazole derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target
Result of Action
Indazole derivatives are known to have a broad range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities
Properties
IUPAC Name |
1-benzyl-3-iodoindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIIKKBMPVKPKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454046 | |
Record name | 1-Benzyl-3-iodoindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205643-28-3 | |
Record name | 1-Benzyl-3-iodoindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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